molecular formula C6H2BrClN2 B1291396 5-Bromo-2-chloronicotinonitrile CAS No. 405224-23-9

5-Bromo-2-chloronicotinonitrile

Cat. No. B1291396
M. Wt: 217.45 g/mol
InChI Key: MQOHJAYYYVQBSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-chloronicotinonitrile and related compounds involves multiple steps, starting from commercially available materials. For instance, 5-Bromo-nicotinic acid is chlorinated with thionyl chloride (SOCl2) to prepare 5-Bromo-nicotinate with a high yield. Subsequently, 5-Bromo-nicotinamide is prepared from 5-Bromo-nicotinate using ammonium aqueous, followed by oxidation with phosphorus oxychloride (POCl3) to obtain 5-Bromo-nicotinonitrile . Similarly, the synthesis of 5-bromopenta-2,4-diynenitrile, a related compound, is reported to be achieved in three steps, with the possibility of further functionalization through reactions with secondary amines and terminal alkynes .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-chloronicotinonitrile, such as 4-bromo-2,6-dichlorobenzonitrile, has been characterized as normal, with interesting features in crystal packing, such as short distances between nitrogen and bromine atoms that suggest intermolecular interactions . X-ray crystallography has been used to characterize the structures of derivatives obtained from reactions involving 5-bromopenta-2,4-diynenitrile .

Chemical Reactions Analysis

The reactivity of bromo-chloronicotinonitriles and their derivatives has been explored in various studies. For example, 5-bromopenta-2,4-diynenitrile reacts with secondary amines to form stable butadiynamines or enynenitriles, depending on the amine used. Additionally, its reaction with terminal alkynes in the presence of copper and palladium catalysts leads to polyfunctional carbon-rich scaffolds . Another study reported a cascade reaction of 5-bromopenta-2,4-diynenitrile with triisopropylsilylacetylene and triisopropylsilylbutadiyne, resulting in the formation of dienes and benzofulvenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloronicotinonitrile and related compounds are characterized using various spectroscopic techniques. For instance, the UV-visible spectrum of some relevant compounds has been recorded to understand their electronic properties . Infrared spectroscopy has been used to examine spectroscopic trends and correlate structural and electronic effects to hydrogen bonding tendencies in a series of N-phenylamides of 5-bromo-2-chloronicotinic acid . Additionally, 13C NMR data has been presented to characterize related compounds and their by-products .

Scientific Research Applications

“5-Bromo-2-chloronicotinonitrile” is an organic compound that has been used extensively in scientific research due to its unique properties . Here are some potential applications:

  • Drug Discovery : This compound can be used as a lead compound or as a starting material for the synthesis of new drugs . Its unique chemical structure and properties make it a valuable resource in the field of medicinal chemistry .

  • Organic Synthesis : “5-Bromo-2-chloronicotinonitrile” can be used in various organic synthesis processes . Its halogenated pyridine structure makes it a versatile reagent in the synthesis of complex organic molecules .

  • Pesticide in Agriculture : This compound can also be used in agriculture as a pesticide. The specific use and effectiveness would depend on the pest species and the crop being protected.

  • Building Block in Nanotechnology : “5-Bromo-2-chloronicotinonitrile” can be used in nanotechnology as a building block for the synthesis of various nanomaterials. These nanomaterials can have diverse applications, including electronics, medicine, and environmental science.

  • Molecular Simulations : The compound can be used in molecular simulations, with programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These simulations can help researchers understand the compound’s properties and interactions at the molecular level .

Safety And Hazards

5-Bromo-2-chloronicotinonitrile is classified as Acute toxicity, Oral (Category 3), H301 according to GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is toxic if swallowed and should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest .

properties

IUPAC Name

5-bromo-2-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOHJAYYYVQBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620594
Record name 5-Bromo-2-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloronicotinonitrile

CAS RN

405224-23-9
Record name 5-Bromo-2-chloro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405224-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloropyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloronicotinonitrile
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Synthesis routes and methods I

Procedure details

Compound 2 was dissolved in conc. HCl at 0° C., to which 1.1 equivalent of NaNO2 in H2O was added dropwise. Precipitation was formed. The white solid was filtered off, which gave the title compound 3. Overall yield was 70%.
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Synthesis routes and methods II

Procedure details

5-Bromo-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (33 g, 166 mmol) was added to a suspension of PCl5 (96.6 g, 464 mmol) in POCl3 (20 ml, 216 mmol). The mixture was stirred at reflux for 3 hours, cooled to room temperature and then poured slowly into ice/water. The resulting solid was fitered, washed with water, and dried in vacuo to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Loidreau, E Deau, P Marchand… - European Journal of …, 2015 - Elsevier
… precursor of the whole series, 3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrile, was rapidly synthesized in one step from commercially-available 5-bromo-2-chloronicotinonitrile. …
Number of citations: 43 www.sciencedirect.com
P Zhang, MF Zou, AL Rodriguez, PJ Conn… - Bioorganic & medicinal …, 2010 - Elsevier
… The corresponding quinolines were synthesized according to Scheme 5, starting from either the commercially available 5-bromonicotinonitrile 29a or 5-bromo-2-chloronicotinonitrile 29b…
Number of citations: 23 www.sciencedirect.com
MA Gouda, BHM Hussein, MH Helal, MA Saleme - 2018 - researchgate.net
… Furthermore, Suzuki–Miyaura coupling reactions of boronic ester 256 with 5-bromonicotinonitrile 255a or 5-bromo-2-chloronicotinonitrile 255b [36] gave the desired compounds 257 …
Number of citations: 0 www.researchgate.net
Y Loidreau, V Levacher, T Besson - Tetrahedron Letters, 2013 - Elsevier
… a brominated enaminonitrile (3) from the commercial 5-bromo-2-chloronicotinonitrile (2) (Scheme 2). … 5-Bromo-2-chloronicotinonitrile (2) was firstly treated by freshly prepared 3-…
Number of citations: 8 www.sciencedirect.com
R Sharma, H Eng, GS Walker, G Barreiro… - Chemical research in …, 2011 - ACS Publications
… A mixture of 5-bromo-2-chloronicotinonitrile (3) (840 mg, 3.86 mmol) and isopropyl piperazine-1-carboxylate hydrochloride (7) (806 mg, 3.86 mmol) in 10 mL of DMSO and 2.1 mL of …
Number of citations: 28 pubs.acs.org
S Verdonck, SY Pu, FJ Sorrell, JM Elkins… - Journal of medicinal …, 2019 - ACS Publications
… Suzuki coupling (22) between commercially available 5-bromo-2-chloronicotinonitrile 27 and 3,4-dimethoxyphenylboronic acid yielded regioselectively compound 28. Nucleophilic …
Number of citations: 50 pubs.acs.org
LJ Gao, S Kovackova, M Sala… - Journal of Medicinal …, 2014 - ACS Publications
… To a mixture of 5-bromo-2-chloronicotinonitrile (4, 4.3 g, 19.8 mmol) and K 2 CO 3 (4.15 g, 30 mmol) in DMF (50 mL) was added methyl 3-mercaptopropionate (3.3 mL, 30 mmol). The …
Number of citations: 40 pubs.acs.org
KA Emmitte - ACS chemical neuroscience, 2011 - ACS Publications
… The route began with either 5-bromonicotinonitrile 162 or 5-bromo-2-chloronicotinonitrile 163. Suzuki coupling with boronate ester 158 afforded biaryls 164 and 165. A second Suzuki …
Number of citations: 65 pubs.acs.org
M Lucas-Hourani, H Munier-Lehmann… - Journal of medicinal …, 2015 - ACS Publications
… By using the procedure described for the preparation of 5-cyclopropyl-2-fluoropyridine (5q), this compound was obtained from 5-bromo-2-chloronicotinonitrile in 53% yield, as a solid, …
Number of citations: 40 pubs.acs.org
CABFK Salts, EPA Bromides - … OF CYCLIC COMPOUNDS …, 2021 - thesis.library.caltech.edu
… 435j (TJD-6-003): Prepared from 5-bromo-2-chloronicotinonitrile (4337, 43.5 mg, 0.2 mmol) and BF3K (432b, 81.8 mg, 0.3 mmol) according to General General Procedure A in 2-MeTHF …
Number of citations: 0 thesis.library.caltech.edu

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